![molecular formula C13H17NO5 B2524177 5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid CAS No. 2490432-96-5](/img/structure/B2524177.png)
5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Endophytic Fungus
Research on furan derivatives has led to the isolation of new compounds from a mangrove-derived endophytic fungus, Coriolopsis sp. J5. These compounds, including various furan-2-carboxylic acid derivatives, were derived from the solid rice fermentation of the fungus and have potential applications in the synthesis of natural product chemistry. The structures of these derivatives were elucidated using 1D and 2D NMR spectroscopy and by HRESIMS measurements (Chen et al., 2017).
Enzyme-Catalyzed Oxidation for Sustainable Chemical Production
The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) via an enzyme cascade demonstrates the potential of biobased building blocks in pharmaceutical and polymer industries. This process involves dual-enzyme systems for the synthesis of furan derivatives, showcasing an environmentally friendly approach to chemical synthesis (Jia et al., 2019).
Advanced Materials from Furan Derivatives
The production of acid chloride derivatives from biomass-derived compounds indicates the utility of furan-2-carboxylic acid derivatives in creating biofuels and polymers. This research demonstrates the high yield and utility of such derivatives as intermediates for further chemical transformations, pointing towards sustainable material production (Dutta et al., 2015).
Analytical and Spectral Studies
Analytical studies on furan ring-containing organic ligands reveal their potential in the synthesis and characterization of transition metal complexes. This research underscores the chelating properties of furan derivatives and their antimicrobial activities, contributing to the development of new materials with potential applications in various fields (Patel, 2020).
Synthesis of Heterocycles
The arylation of furan-2-carboxylic acid derivatives to produce heterocycles showcases the versatility of furan derivatives in organic synthesis. These compounds are precursors in the synthesis of various heterocyclic derivatives, demonstrating the broad applicability of furan-2-carboxylic acid derivatives in creating complex organic molecules (Gorak et al., 2009).
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-12(2,3)19-11(17)14-13(6-7-13)9-5-4-8(18-9)10(15)16/h4-5H,6-7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUKKHNDYVCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)
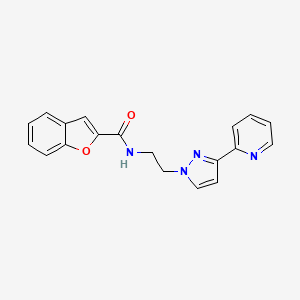
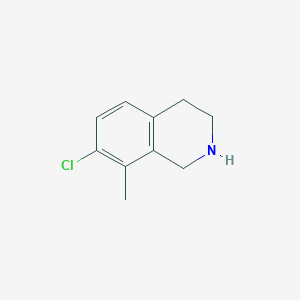

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)
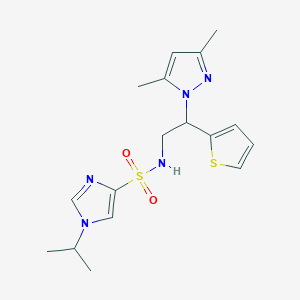
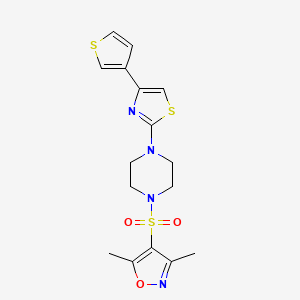
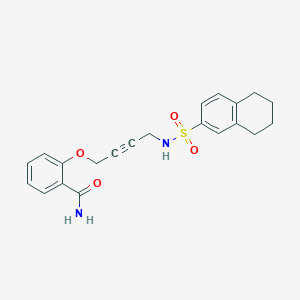
![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)

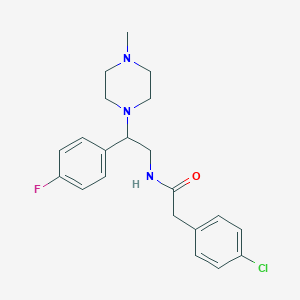
![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)
